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Compound of Interest

Compound Name: 14-Formyldihydrorutaecarpine

Cat. No.: B1450718 Get Quote

Disclaimer: Information on the specific compound 14-Formyldihydrorutaecarpine in the

context of cancer cell line research is not available in the public domain. The following

application notes and protocols are based on studies conducted with the parent alkaloid,

Rutaecarpine, and are provided as a representative guide for researchers, scientists, and drug

development professionals.

Introduction
Rutaecarpine, an indole quinazoline alkaloid isolated from the traditional Chinese herb Evodia

rutaecarpa, has demonstrated significant anti-proliferative and pro-apoptotic effects across a

variety of cancer cell lines.[1][2][3][4] Its mechanisms of action are multifaceted, involving the

modulation of key signaling pathways that govern cell cycle progression, apoptosis, and

metastasis. These properties make Rutaecarpine a compound of interest in oncological

research and drug discovery.

Mechanism of Action
Rutaecarpine exerts its anticancer effects through several mechanisms:

Induction of Apoptosis: Rutaecarpine has been shown to induce apoptosis in various cancer

cells, including human esophageal squamous cell carcinoma (CE81T/VGH), liver cancer

(HepG2), and colon cancer cells.[1][4][5] This is achieved through the regulation of the

intrinsic apoptotic pathway, characterized by:
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Upregulation of the pro-apoptotic protein Bax.[1][3]

Downregulation of the anti-apoptotic protein Bcl-2.[1][3]

Activation of caspase-9 and caspase-3.[1][3][4]

Disruption of the mitochondrial membrane potential.[4]

Cell Cycle Arrest: Rutaecarpine can induce cell cycle arrest at different phases depending on

the cancer cell type. For instance, it causes G2/M phase arrest in esophageal cancer cells

and G0/G1 phase arrest in colorectal cancer cells.[3][6]

Inhibition of Key Signaling Pathways:

Wnt/β-catenin Pathway: In colorectal cancer cells, Rutaecarpine suppresses the Wnt/β-

catenin signaling pathway, a critical pathway in colon carcinogenesis.[6][7]

STAT3 Signaling: Rutaecarpine has been observed to inhibit the phosphorylation of

STAT3, a key transcription factor involved in tumor cell proliferation, survival, and invasion,

in colon cancer cells.[5]

NF-κB Signaling: It also decreases the phosphorylation levels of NF-κB, another crucial

regulator of inflammation and cancer.[5]

Inhibition of Angiogenesis: Some studies suggest that Rutaecarpine can inhibit angiogenesis

by targeting the VEGFR2 signaling pathway.[2]

Reversal of Multidrug Resistance: Rutaecarpine has been shown to sensitize multidrug-

resistant cancer cells (MCF-7/ADR and A549/Taxol) to conventional chemotherapeutic

agents like adriamycin and paclitaxel by promoting the degradation of the drug efflux pump

ABCB1.[8]

Induction of Differentiation: In triple-negative breast cancer (TNBC) cells, rutaecarpine has

been found to induce luminal differentiation by inhibiting the enzyme fumarate hydratase

(FH), leading to metabolic stress and increased reactive oxygen species (ROS).[9]
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Table 1: IC50 Values of Rutaecarpine in Various Cancer Cell Lines

Cell Line Cancer Type
IC50 Value
(µM)

Exposure Time
(h)

Assay

CE81T/VGH

Esophageal

Squamous Cell

Carcinoma

Not explicitly

stated, but

significant

inhibition

observed at 20

µM

24, 48, 72 MTT Assay

HepG2 Liver Cancer

~50 µM (for 50%

viability

reduction)

Not specified Not specified

SGC-7901 Gastric Cancer

Not explicitly

stated, but

apoptosis

induced

Not specified Not specified

MCF-7/ADR

Adriamycin-

resistant Breast

Cancer

> 100 µM (alone) Not specified MTT Assay

A549/Taxol

Paclitaxel-

resistant Lung

Cancer

> 100 µM (alone) Not specified MTT Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell

density, passage number, and assay method.

Table 2: Effects of Rutaecarpine on Apoptosis and Cell Cycle
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Cell Line Effect Concentration Time (h) Key Markers

CE81T/VGH
G2/M Arrest &

Apoptosis
20 µM 24, 48, 72

↑p53, ↑Bax, ↓Bcl-

2, ↑Cleaved

Caspase-9/3

HepG2 Apoptosis Not specified 24
↓MMP,

↑Caspase-3/8/9

Colorectal

Cancer Cells

G0/G1 Arrest &

Apoptosis
Not specified Not specified

↓Wnt/β-catenin

targets

MCF-7/ADR

Enhanced

Doxorubicin-

induced

Apoptosis

5, 20 µM 48
Increased

apoptotic cells

A549/Taxol

Enhanced

Paclitaxel-

induced

Apoptosis

5, 20 µM 48
Increased

apoptotic cells

Experimental Protocols
Cell Culture

Cell Lines: Human cancer cell lines such as CE81T/VGH (esophageal), HepG2 (liver),

various colorectal cancer cell lines (e.g., HCT116, SW480), and breast cancer cell lines

(e.g., MCF-7, ZR-75) can be used.[1][2][4][5] Normal cell lines like MCF-10A can be used as

controls.[2]

Culture Medium: The choice of medium depends on the cell line (e.g., DMEM, RPMI-1640)

and should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin.

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5%

CO2.

Cell Viability Assay (MTT Assay)
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This protocol is used to determine the cytotoxic effects of Rutaecarpine.

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to

adhere overnight.

Treat the cells with various concentrations of Rutaecarpine (e.g., 0, 5, 10, 20, 50, 100 µM) for

24, 48, or 72 hours.

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI
Staining)
This method quantifies the percentage of apoptotic cells.

Seed cells in a 6-well plate and treat with Rutaecarpine at the desired concentrations and

time points.

Harvest the cells by trypsinization and wash twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell

suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are

considered early apoptotic, while Annexin V-positive/PI-positive cells are late

apoptotic/necrotic.
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Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Rutaecarpine on cell cycle distribution.

Treat cells with Rutaecarpine as described for the apoptosis assay.

Harvest and wash the cells with PBS.

Fix the cells in 70% ethanol at -20°C overnight.

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

Incubate for 30 minutes at 37°C in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S,

and G2/M phases.

Western Blot Analysis
This technique is used to measure the expression levels of specific proteins.

Lyse Rutaecarpine-treated and control cells in RIPA buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration using a BCA protein assay.

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2,

Caspase-3, p-STAT3, β-catenin) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. β-actin or GAPDH should be used as a loading control.
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Caption: Rutaecarpine-induced intrinsic apoptosis pathway.
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Caption: Inhibition of Wnt/β-catenin and STAT3 signaling by Rutaecarpine.
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Caption: General experimental workflow for studying Rutaecarpine's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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